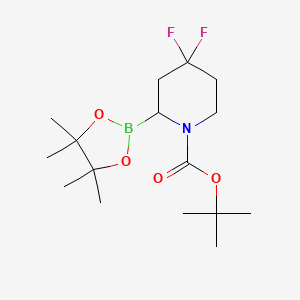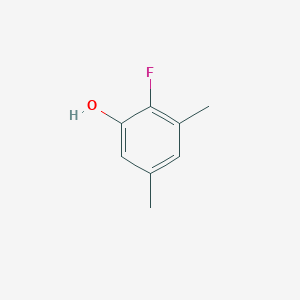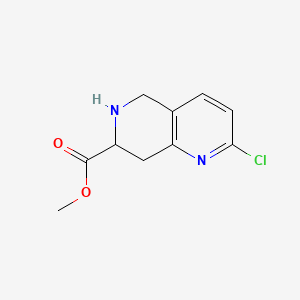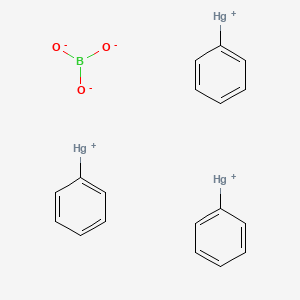
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is an organic compound that belongs to the class of alcohols It features a pyrazole ring substituted with a 2-methoxyethyl group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanal or 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propanoic acid.
Reduction: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propane.
Substitution: Formation of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propyl halides.
科学的研究の応用
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-((1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- 3-((1-(2-Ethoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol
- 3-((1-(2-Methoxyethyl)-1H-imidazol-4-yl)oxy)propan-1-ol
Uniqueness
3-((1-(2-Methoxyethyl)-1H-pyrazol-4-yl)oxy)propan-1-ol is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
3-[1-(2-methoxyethyl)pyrazol-4-yl]oxypropan-1-ol |
InChI |
InChI=1S/C9H16N2O3/c1-13-6-3-11-8-9(7-10-11)14-5-2-4-12/h7-8,12H,2-6H2,1H3 |
InChIキー |
SVSBJSDNKZXIPX-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C=N1)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)








![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
